

# A Technical Guide to the Physicochemical Properties of DL-Arabinose

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## Compound of Interest

Compound Name: DL-Arabinose

Cat. No.: B3425369

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## Introduction

**DL-Arabinose** is a racemic mixture of the D- and L-enantiomers of arabinose, a five-carbon monosaccharide (aldopentose). While L-Arabinose is more common in nature, found in biopolymers like hemicellulose and pectin, the DL-racemic mixture is of significant interest in various research and development applications, including as a starting material in chemical synthesis and in studies of carbohydrate metabolism and structure.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the core physicochemical properties of **DL-Arabinose**, detailed experimental protocols for their determination, and a visualization of the distinct metabolic pathways for each of its constituent enantiomers.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **DL-Arabinose** are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

### Table 1: General and Physical Properties of DL-Arabinose

Property	Value	References
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>5</sub>	[3][4]
Molecular Weight	150.13 g/mol	[3][4]
Appearance	White to off-white crystalline powder	[5]
Melting Point	158-160 °C	[6]
Boiling Point	415.5 ± 38.0 °C (Predicted)	[6]
Density	1.609 g/cm <sup>3</sup> (at -5 °C)	[6]
Optical Rotation, [α] <sub>D</sub>	0° (racemic mixture)	
pKa	12.46 ± 0.20 (Predicted)	[6]

**Table 2: Solubility of DL-Arabinose**

Solvent	Solubility	References
Water	Soluble (e.g., 50 mg/mL, clear, colorless)	[5][7]
Methanol	Slightly soluble (heating and sonication may be required)	[6]
Ethanol/Water Mixtures	Solubility varies with solvent composition and temperature	[8][9]

**Table 3: Spectroscopic Data Identifiers for DL-Arabinose**

Spectroscopic Data	Identifier/Reference
CAS Number	147-81-9
PubChem CID	854
Beilstein/REAXYS	1723086
EC Number	205-699-8

## Crystal Structure

**DL-Arabinose** exists as a stable racemic compound, meaning that both the D- and L- enantiomers are present in equal amounts within a single crystal lattice.[8][9][10] The crystal structure of the racemic compound is a compact monoclinic system with a P21/c space group, containing only the  $\beta$ -anomers of both enantiomers.[8] Powder X-ray diffraction (PXRD) of **DL-arabinose** shows characteristic peaks at  $14^\circ$ ,  $15^\circ$ , and  $20^\circ$  ( $2\theta$ ).[8][9]

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **DL-Arabinose** are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

### Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the precise melting point and heat of fusion of **DL-Arabinose**.

Methodology:

- **Sample Preparation:** Accurately weigh 2-5 mg of finely ground **DL-Arabinose** powder into a standard aluminum DSC pan.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:** Heat the sample at a controlled rate, typically  $10^\circ\text{C}/\text{min}$ , under an inert nitrogen atmosphere. The temperature range should encompass the expected melting point (e.g., from room temperature to  $180^\circ\text{C}$ ).
- **Data Analysis:** The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.[8][9][10]

### Determination of Solubility by the Gravimetric Method

Objective: To determine the solubility of **DL-Arabinose** in a given solvent at a specific temperature.

#### Methodology:

- **Equilibration:** Prepare a saturated solution by adding an excess amount of **DL-Arabinose** to a known volume of the solvent (e.g., water, ethanol/water mixture) in a sealed container.
- **Agitation and Temperature Control:** Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- **Sample Collection:** After allowing any undissolved solid to settle, carefully withdraw a known volume of the clear supernatant.
- **Solvent Evaporation:** Transfer the aliquot to a pre-weighed container and evaporate the solvent completely in an oven at a temperature below the decomposition point of arabinose.
- **Mass Determination:** Weigh the container with the dried solute. The mass of the dissolved **DL-Arabinose** is the difference between this weight and the initial weight of the container.
- **Calculation:** Calculate the solubility in terms of g/100 mL or other desired units.[\[8\]](#)[\[9\]](#)

## Measurement of Optical Rotation by Polarimetry

Objective: To confirm the racemic nature of **DL-Arabinose**.

#### Methodology:

- **Solution Preparation:** Prepare a solution of **DL-Arabinose** of a known concentration in a suitable solvent, typically water.
- **Blank Measurement:** Fill the polarimeter tube with the pure solvent and measure the optical rotation to obtain a blank reading.
- **Sample Measurement:** Rinse and fill the polarimeter tube with the **DL-Arabinose** solution, ensuring no air bubbles are present. Measure the optical rotation.
- **Calculation:** The specific rotation is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$ , where  $\alpha$  is the observed rotation,  $l$  is the path length in decimeters, and  $c$  is the concentration in g/mL. For a racemic mixture like **DL-Arabinose**, the expected observed rotation and specific rotation will be zero.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the chemical structure of **DL-Arabinose**.

Methodology:

- **Sample Preparation:** Dissolve 10-20 mg of **DL-Arabinose** in 0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide ( $D_2O$ ), in a 5 mm NMR tube.[\[14\]](#)
- **Spectrometer Setup:** Place the sample in a high-field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- **Data Acquisition:** Acquire  $^1H$  and  $^{13}C$  NMR spectra. For  $^{13}C$  NMR, an inverse-gated decoupling pulse sequence can be used for accurate quantification.[\[15\]](#) 2D NMR experiments like COSY and HSQC can be used to assign proton and carbon signals and determine the connectivity of atoms.
- **Data Analysis:** Process the spectra by applying Fourier transformation, phasing, and baseline correction. The chemical shifts and coupling constants are then analyzed to confirm the structure of arabinose.[\[14\]](#)[\[16\]](#)[\[17\]](#)

## Analysis by Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **DL-Arabinose**.

Methodology:

- **Sample Preparation and Ionization:** Introduce a solution of **DL-Arabinose** into the mass spectrometer. Electrospray ionization (ESI) is a common technique for analyzing carbohydrates. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the sugar is typically required to increase its volatility.[\[9\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- **Mass Analysis:** The mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments are measured.

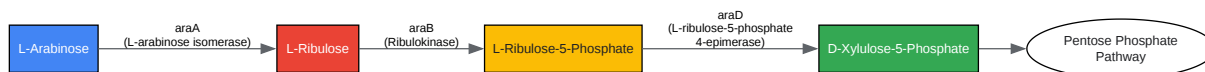
- Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of arabinose (e.g.,  $[M+Na]^+$ ). The fragmentation pattern can provide further structural information. Isotope dilution mass spectrometry using a labeled internal standard can be employed for accurate quantification.[9]

## Metabolic Pathways of Arabinose Enantiomers

There are no known metabolic pathways that directly process the racemic **DL-Arabinose**. Instead, biological systems that can metabolize arabinose typically have enantiomer-specific enzymes. The catabolic pathways for L-Arabinose and D-Arabinose in bacteria, such as *Escherichia coli*, are distinct.

### L-Arabinose Catabolism in *E. coli*

The metabolism of L-arabinose in *E. coli* is a well-characterized pathway that converts L-arabinose into D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[7][8]

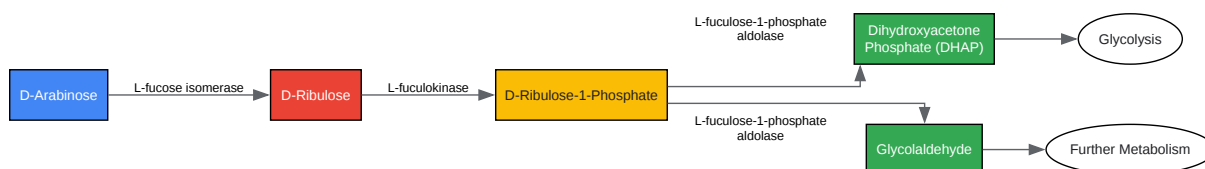


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L-Arabinose catabolic pathway in *E. coli*.

### D-Arabinose Catabolism in *E. coli*

*E. coli* does not have a dedicated pathway for D-arabinose. Instead, it utilizes enzymes from the L-fucose metabolic pathway to catabolize D-arabinose.[3][6][21]



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D-Arabinose catabolic pathway in E. coli.

## Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of **DL-Arabinose**, detailed experimental protocols for their characterization, and a visual representation of the distinct metabolic fates of its constituent enantiomers. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with this important racemic sugar. A thorough understanding of these fundamental properties is essential for the effective application of **DL-Arabinose** in scientific research and industrial processes.

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